![molecular formula C8H8N2O2 B3360534 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione CAS No. 89159-34-2](/img/structure/B3360534.png)
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Researchers have synthesized various derivatives of pyrrolo[3,4-c]pyridines, including 6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione. These compounds have shown potential in antitumor and antimicrobial activities, with some derivatives exhibiting activity against C. albicans and S. aureus (Wójcicka et al., 2017).
Degradation Mechanism Studies
- Studies on the degradation mechanism of derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione, including 6-methyl derivatives, have been conducted. These studies have involved isolation and identification of degradation products, providing insights into the stability and decomposition of these compounds under various conditions (Muszalska, 2010).
Organic Semiconductor Applications
- Pyrrolo[3,4-c]pyridine derivatives have been used in the development of organic semiconductors. Specifically, they have been utilized in constructing copolymers for organic thin film transistors, demonstrating promising charge transport performance (Guo et al., 2014).
Photophysical Properties
- The photophysical properties of pyrrolo[3,4-c]pyridine derivatives have been explored, particularly for their fluorescent properties. These compounds exhibit fluorescence in various solvents with emission maxima in the blue-green region of the spectrum. This suggests potential applications in dye and pigment industries (Ershov et al., 2016).
Future Directions
Pyrrolopyridine derivatives, including “6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione”, have potential applications in medicinal chemistry, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . Therefore, the development of pyrrolopyridine derivatives targeting FGFRs has promising prospects .
properties
IUPAC Name |
6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-2-5-3-9-7(11)6(5)8(12)10-4/h2H,3H2,1H3,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQTKXYVUEONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)NC2)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344370 | |
Record name | 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione | |
CAS RN |
89159-34-2 | |
Record name | 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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